![molecular formula C22H18N4O2S B15282981 4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B15282981.png)
4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, which is a key functional group in medicinal chemistry due to its ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the aromatic rings.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes. This binding can inhibit the enzyme’s activity, leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-N-(4-pyridinyl)benzenesulfonamide: Shares a similar core structure but lacks the pyrimidine ring.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a bromine atom and a different substitution pattern.
Benzenesulfonamide, 4-methyl-: A simpler structure with fewer functional groups.
Uniqueness
The uniqueness of 4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide lies in its complex structure, which allows for diverse interactions with biological targets. This complexity makes it a valuable compound in various fields of research, from medicinal chemistry to material science .
Eigenschaften
Molekularformel |
C22H18N4O2S |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
4-methyl-N-(4-phenyl-6-pyridin-4-ylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H18N4O2S/c1-16-7-9-19(10-8-16)29(27,28)26-22-24-20(17-5-3-2-4-6-17)15-21(25-22)18-11-13-23-14-12-18/h2-15H,1H3,(H,24,25,26) |
InChI-Schlüssel |
CFBXLCWDWSTZJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


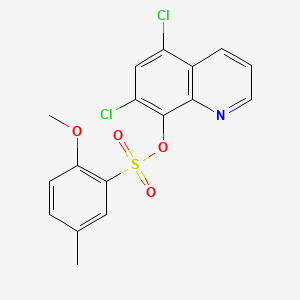
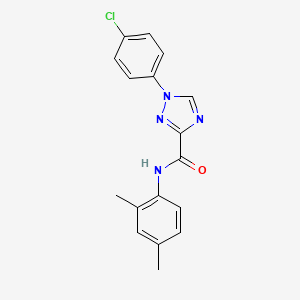
methanone](/img/structure/B15282913.png)
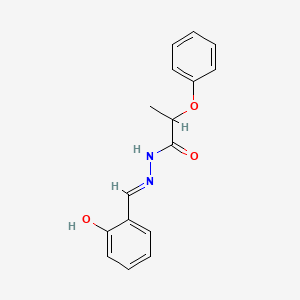
![2-[3-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)-1H-pyrazol-1-yl]-4,6-bis(4-methyl-1-piperazinyl)-1,3,5-triazine](/img/structure/B15282929.png)
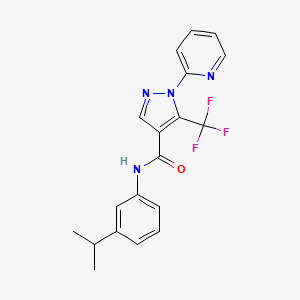
![1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282943.png)
![3-(1-Benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282944.png)
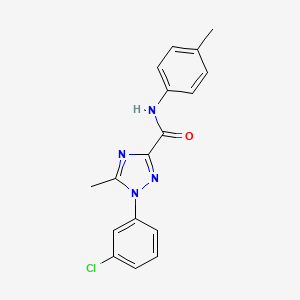
![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B15282954.png)
![methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B15282967.png)
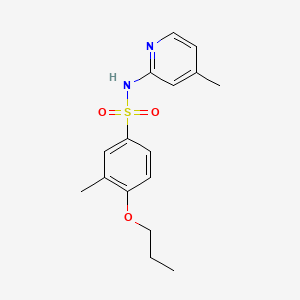
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1,3-thiazol-2-amine](/img/structure/B15282982.png)
![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282986.png)
